molecular formula C8H8BrNO3 B14086049 2-Bromo-1-ethoxy-3-nitrobenzene

2-Bromo-1-ethoxy-3-nitrobenzene

Cat. No.: B14086049
M. Wt: 246.06 g/mol
InChI Key: MPXLOSRYLKAMQB-UHFFFAOYSA-N
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Description

2-Bromo-1-ethoxy-3-nitrobenzene is an aromatic compound featuring a benzene ring substituted with ethoxy (-OCH₂CH₃), bromo (-Br), and nitro (-NO₂) groups at positions 1, 2, and 3, respectively. Its molecular formula is C₈H₈BrNO₃, with an approximate molecular weight of 246.03 g/mol. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its bromo and nitro groups enable cross-coupling reactions and further functionalization .

Properties

Molecular Formula

C8H8BrNO3

Molecular Weight

246.06 g/mol

IUPAC Name

2-bromo-1-ethoxy-3-nitrobenzene

InChI

InChI=1S/C8H8BrNO3/c1-2-13-7-5-3-4-6(8(7)9)10(11)12/h3-5H,2H2,1H3

InChI Key

MPXLOSRYLKAMQB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1Br)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-ethoxy-3-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-ethoxy-3-nitrobenzene using bromine in the presence of a catalyst such as iron or aluminum bromide . The reaction is carried out under controlled conditions to ensure selective substitution at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of large reactors, precise temperature control, and efficient purification techniques to obtain high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-ethoxy-3-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromo-1-ethoxy-3-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-ethoxy-3-nitrobenzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions. These interactions can affect the compound’s reactivity and its potential biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares 2-bromo-1-ethoxy-3-nitrobenzene with five structurally similar compounds, focusing on molecular properties, substituent effects, and applications.

Structural and Molecular Properties

Table 1: Structural and Physical Data

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions CAS Number Purity
This compound C₈H₈BrNO₃ 246.03 1: -OCH₂CH₃, 2: -Br, 3: -NO₂ Not provided N/A
2-Bromo-1-methoxy-3-nitrobenzene C₇H₆BrNO₃ 232.03 1: -OCH₃, 2: -Br, 3: -NO₂ 67853-37-6 95%
5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene C₈H₇BrClNO₃ 280.50 1: -Cl, 2: -OCH₂CH₃, 3: -NO₂, 5: -Br 1365272-18-9 98%
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene C₇H₅BrFNO₃ 258.02 1: -Br, 2: -OCH₃, 3: -F, 4: -NO₂ 1224629-07-5 95%
2-(Benzyloxy)-1-bromo-3-nitrobenzene C₁₃H₁₀BrNO₃ 308.13 1: -Br, 2: -OCH₂C₆H₅, 3: -NO₂ Not provided Not classified

Key Observations :

  • Alkoxy Group Variations : Replacing ethoxy (-OCH₂CH₃) with methoxy (-OCH₃) reduces molecular weight by ~14 g/mol (e.g., 2-bromo-1-methoxy-3-nitrobenzene) and increases ring activation due to reduced steric bulk .
  • Halogen Diversity : The addition of chlorine (5-bromo-1-chloro-2-ethoxy-3-nitrobenzene) or fluorine (1-bromo-3-fluoro-2-methoxy-4-nitrobenzene) introduces stronger electron-withdrawing effects, altering electronic distribution and reactivity .
  • Benzyloxy Substitution : 2-(Benzyloxy)-1-bromo-3-nitrobenzene exhibits significantly higher molecular weight (308.13 g/mol) and lipophilicity, favoring solubility in organic solvents .
Electron-Donating and Withdrawing Effects
  • Nitro Group : All compounds feature a nitro group, which strongly deactivates the aromatic ring, directing electrophilic substitution to meta positions relative to the nitro group.
  • Halogens : Bromo and chloro substituents enable cross-coupling reactions (e.g., Suzuki-Miyaura), while fluorine enhances stability and alters metabolic pathways in pharmaceuticals .
  • Alkoxy Groups : Ethoxy and methoxy groups donate electrons via resonance, moderating the deactivating effects of nitro and halogens. Ethoxy’s larger size may hinder steric access to the ring compared to methoxy .

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